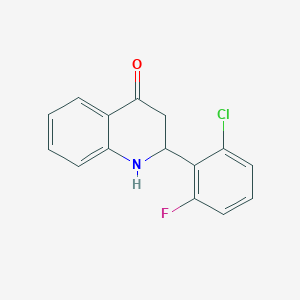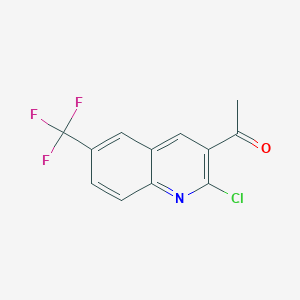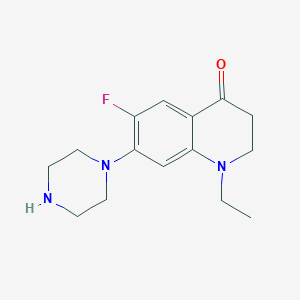
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound is known for its broad-spectrum antibacterial activity and is often used in medicinal chemistry for the development of new antibiotics. Its unique structure, which includes a quinolone core with a piperazine ring, contributes to its potent biological activities.
准备方法
The synthesis of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Ethylation: The final step involves the ethylation of the nitrogen atom in the quinolone core using an ethylating agent like ethyl iodide.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinolone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolone derivatives with potential biological activities.
科学研究应用
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial, antifungal, and antiviral activities.
Biology: It is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Medicine: The compound is investigated for its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new antibacterial agents for use in agriculture and veterinary medicine.
作用机制
The mechanism of action of 1-ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death. The molecular targets and pathways involved in this mechanism are critical for the compound’s antibacterial activity.
相似化合物的比较
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar quinolone derivatives, such as:
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: Another fluoroquinolone antibiotic with a similar structure but different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a similar core structure but different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and pharmacokinetic properties.
属性
CAS 编号 |
110719-50-1 |
|---|---|
分子式 |
C15H20FN3O |
分子量 |
277.34 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-piperazin-1-yl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C15H20FN3O/c1-2-18-6-3-15(20)11-9-12(16)14(10-13(11)18)19-7-4-17-5-8-19/h9-10,17H,2-8H2,1H3 |
InChI 键 |
CAUWEQLNPFNVTA-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)N3CCNCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)

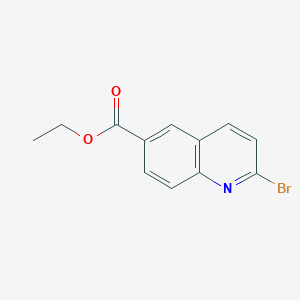
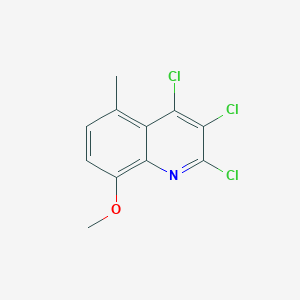
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)


